N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide

Catalog No.
S1957845
CAS No.
196194-97-5
M.F
C10H12N2O4
M. Wt
224.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide

CAS Number

196194-97-5

Product Name

N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide

IUPAC Name

N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

InChI

InChI=1S/C10H12N2O4/c1-6-4-10(16-3)9(12(14)15)5-8(6)11-7(2)13/h4-5H,1-3H3,(H,11,13)

InChI Key

QYVWZBZKJRZMME-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1NC(=O)C)[N+](=O)[O-])OC

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)[N+](=O)[O-])OC

N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide is an organic compound characterized by the molecular formula C10H12N2O4. It features a methoxy group, a methyl group, and a nitro group attached to a phenyl ring, making it a member of the acetamide class. The compound exhibits a non-planar structure due to the torsion angles between its substituents and the central aromatic ring .

There is no current information available on the specific mechanism of action of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.

Due to the absence of specific data, it is advisable to handle this compound with caution, assuming similar properties to other nitroaromatic compounds. These can include:

  • Skin and eye irritation
  • Respiratory tract irritation
  • Potential explosion hazard under certain conditions.
  • Chemical reference sources

    The compound can be found in reference databases like PubChem National Institutes of Health (NIH): ) and Sigma-Aldrich Sigma-Aldrich: , but these entries primarily focus on identification and basic properties, not research applications.

  • Crystallographic studies

    A scientific paper describes the crystal structure of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide International Union of Crystallography: ). This research offers structural insights but doesn't explore potential applications.

  • Commercial availability

    The compound is available from a few chemical suppliers, typically labeled for "research use only" which suggests potential scientific applications, but the specific research areas are not specified Hoffman Fine Chemicals: , GLpBio: .

Typical of acetamides and nitro compounds. Notably, it may react with cellular oxidants such as hypochlorite and peroxynitrite, leading to nitrated or chlorinated derivatives. These reactions are significant in understanding its stability and potential degradation products under physiological conditions .

The synthesis of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide typically involves the acetylation of 4-methoxy-2-methyl-5-nitroaniline using acetic anhydride in an acetic acid solvent. The process involves stirring the reactants at room temperature for an extended period, followed by purification through recrystallization from aqueous solutions .

This compound has potential applications in pharmaceuticals and organic synthesis. Its unique structure may contribute to the development of new therapeutic agents or serve as intermediates in the synthesis of more complex organic molecules. The presence of both nitro and methoxy groups may enhance its reactivity and selectivity in various

Interaction studies focusing on N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide are essential for understanding its behavior in biological systems. Investigations into its reactivity with oxidants can reveal insights into its stability and potential toxicity. Additionally, studies on its binding affinity to various biological targets could elucidate its mechanism of action .

N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide shares structural similarities with several other compounds, particularly those containing nitro and methoxy substituents on aromatic rings. Below is a comparison highlighting its uniqueness:

Compound NameSimilarity IndexNotable Features
N-(4-Hydroxy-2-nitrophenyl)acetamide0.78Hydroxy group enhances hydrogen bonding interactions
N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide0.71Contains an acetyl group which alters reactivity
3-Acetamido-4-methyl-2-nitrobenzoic acid0.78Different positioning of functional groups
4-Methoxy-5-methyl-2-nitroaniline0.68Similar nitro and methoxy groups but lacks acetamido moiety
N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine0.69More complex structure with multiple nitro groups

The uniqueness of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide lies in its specific arrangement of substituents that may influence its biological activity and chemical reactivity differently compared to these similar compounds.

XLogP3

1.3

Dates

Modify: 2023-08-16

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